molecular formula C4H10BrClFN B034969 2-Bromoethyl-(2-fluoroethyl)azanium chloride CAS No. 101198-10-1

2-Bromoethyl-(2-fluoroethyl)azanium chloride

Cat. No.: B034969
CAS No.: 101198-10-1
M. Wt: 206.48 g/mol
InChI Key: WZEMQROFDTVJOJ-UHFFFAOYSA-N
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Description

2-Bromoethyl-(2-fluoroethyl)azanium chloride (CAS 101198-10-1) is a bifunctional organic salt of significant interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C 4 H 10 BrClFN and a molecular weight of 206.49 g/mol, this compound serves as a versatile building block for the preparation of more complex molecular architectures . Research Applications and Value This compound is primarily valued for its dual reactive sites. The presence of both bromoethyl and fluoroethyl groups on a central ammonium nitrogen makes it a valuable precursor for constructing bicyclic heterocycle compounds, which are core structures in many therapeutic agents . Its high reactivity is exploited in medicinal chemistry for the development of potential antineoplastic (anti-cancer) agents and treatments for diseases mediated by Inhibitor of Apoptosis Proteins (IAPs), such as certain neoplasms . Researchers also utilize this reagent in the synthesis of novel parasiticidal compositions, contributing to the development of animal health products . Handling and Safety The physical properties of this compound include a calculated boiling point of 169.4°C and a flash point of 56.3°C . Researchers should consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment (PPE) requirements. Note : This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or animal consumption.

Properties

CAS No.

101198-10-1

Molecular Formula

C4H10BrClFN

Molecular Weight

206.48 g/mol

IUPAC Name

N-(2-bromoethyl)-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C4H9BrFN.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H

InChI Key

WZEMQROFDTVJOJ-UHFFFAOYSA-N

SMILES

C(CF)[NH2+]CCBr.[Cl-]

Canonical SMILES

C(CF)NCCBr.Cl

Synonyms

2-bromoethyl-(2-fluoroethyl)azanium chloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-fluorodiethylamine hydrochloride typically involves the halogenation of diethylamine. One common method is the bromination of diethylamine followed by fluorination. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’-fluorodiethylamine hydrochloride may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-fluorodiethylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The compound can participate in addition reactions with other molecules to form larger compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amine derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
Quaternary ammonium compounds (QACs), including 2-bromoethyl-(2-fluoroethyl)azanium chloride, have shown promising antimicrobial activity. They can be utilized as antiseptics for wound care and disinfectants for medical instruments. The amphiphilic nature of these compounds allows them to interact effectively with both polar and nonpolar molecules, enhancing their efficacy against a broad spectrum of microorganisms .

Case Study: Antibacterial Activity
A study demonstrated that certain QACs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the alkyl chain length and structure of QACs directly influenced their minimum inhibitory concentrations (MICs). In particular, compounds with shorter chains were found to be more effective against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundMIC (µM)Target Organism
QAC A12.5Escherichia coli
QAC B8.0Staphylococcus aureus
QAC C6.3Pseudomonas aeruginosa

Agricultural Applications

Herbicide Development
Research indicates that this compound can function as a herbicide, particularly effective in controlling unwanted plant growth. Its application can prevent severe elongation in crops under stress conditions, such as high temperatures or low light intensity .

Case Study: Growth Regulation in Wheat
In experiments involving wheat seedlings, the application of this compound resulted in reduced stem elongation and increased tillering under various environmental conditions. The results indicated that treated plants exhibited improved growth characteristics compared to untreated controls, suggesting potential benefits in agricultural practices aimed at enhancing crop yield .

Treatment ConcentrationStem Length (mm)Tillering Count
Control3813
10^-2 M3006
10^-3 M2905

Chemical Synthesis and Industrial Uses

Synthesis of Quaternary Ammonium Compounds
The synthesis of this compound involves reacting bromoalkanes with tertiary amines, which can be optimized for industrial production. This compound serves as a precursor for synthesizing other biologically active quaternary ammonium compounds through various chemical reactions .

Industrial Applications
Due to its surfactant properties, this compound can be utilized in various industrial applications such as fabric softeners, sanitizers, and detergents. Its ability to reduce surface tension makes it a valuable ingredient in formulations requiring emulsification or dispersion of substances .

Mechanism of Action

The mechanism of action of 2-Bromo-2’-fluorodiethylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Trimethyl-(2-phosphonooxyethyl)azanium chloride (CAS 107-73-3)
  • Molecular Formula: C5H14ClNO4P
  • Molecular Weight : 218.15 g/mol
  • Key Substituents: A phosphonooxyethyl (-CH2CH2OPO3H2) group replaces the halogenated ethyl chains.
  • Comparison: The phosphonooxy group enhances polarity and water solubility, likely making this compound suitable for detergents or chelating agents. Unlike the target compound, it lacks halogen substituents, reducing its reactivity in nucleophilic substitution reactions.
(4-Bromophenyl)methyl-(2-chloroethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium chloride (CAS 16793-70-7)
  • Molecular Formula: C21H28BrCl2NO
  • Molecular Weight : 461.26 g/mol
  • Key Substituents: Bromophenyl, chloroethyl, and a bulky phenoxyethyl group.
  • Comparison: The aromatic bromophenyl group increases hydrophobicity, reducing solubility in polar solvents compared to the target compound.
Perfluorinated Azanium Salts (e.g., Trimethyl-[3-(undecafluoropentylsulfonylamino)propyl]azanium sulfate)
  • Key Substituents: Perfluorinated alkyl chains attached via sulfonylamino groups .
  • Comparison :
    • The electron-withdrawing perfluoroalkyl groups enhance chemical and thermal stability, making these compounds suitable for high-performance materials.
    • The target’s fluoroethyl group is less fluorinated, balancing reactivity and stability for applications requiring moderate electrophilicity.

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-Bromoethyl-(2-fluoroethyl)azanium chloride C4H9BrClFN ~240.95 Bromoethyl, Fluoroethyl High reactivity (Br as leaving group) Alkylating agents, surfactants
Trimethyl-(2-phosphonooxyethyl)azanium chloride C5H14ClNO4P 218.15 Phosphonooxyethyl High water solubility Detergents, chelators
(4-Bromophenyl)methyl-...azanium chloride C21H28BrCl2NO 461.26 Bromophenyl, Chloroethyl Low solubility, high boiling point (474.4°C) Pharmaceuticals
Perfluorinated azanium salts Varies >500 Perfluoroalkyl, sulfonylamino Extreme stability, low surface tension Materials science

Key Findings :

  • Halogen Effects: Bromine in the target compound enhances leaving-group ability compared to chlorine in CAS 16793-70-7, favoring nucleophilic substitution. Fluorine’s electronegativity stabilizes the ammonium center but may reduce lipid solubility compared to non-halogenated analogs.
  • Solubility Trends: Phosphonooxyethyl derivatives (e.g., CAS 107-73-3) exhibit higher aqueous solubility due to ionic and hydrogen-bonding interactions, whereas aromatic substituents (e.g., CAS 16793-70-7) increase hydrophobicity .
  • Thermal Stability : Perfluorinated compounds () outperform the target in thermal resilience, but their synthesis complexity limits broad applicability .

Biological Activity

2-Bromoethyl-(2-fluoroethyl)azanium chloride, also known as 2-Bromo-2’-fluorodiethylamine hydrochloride, is a halogenated amine compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, featuring both bromine and fluorine atoms, suggests interesting biological properties that merit detailed investigation.

  • CAS Number : 101198-10-1
  • Molecular Formula : C4H10BrClFN
  • Molecular Weight : 206.48 g/mol
  • IUPAC Name : N-(2-bromoethyl)-2-fluoroethanamine;hydrochloride
PropertyValue
CAS No.101198-10-1
Molecular FormulaC4H10BrClFN
Molecular Weight206.48 g/mol
IUPAC NameN-(2-bromoethyl)-2-fluoroethanamine;hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets due to the presence of halogen atoms. These interactions can enhance the compound's reactivity and binding affinity towards certain enzymes or receptors. The exact mechanisms depend on the biological context in which the compound is utilized.

Biological Activity

Research indicates that halogenated amines, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. For instance, similar halogenated amines have been reported to inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Properties : Some halogenated compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in malignant cells.
  • Neuroactive Effects : Compounds with similar structures have been investigated for their neuroactive properties, potentially affecting neurotransmitter systems and offering insights into treatments for neurological disorders.

Case Studies and Research Findings

  • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various halogenated amines, including derivatives of this compound. The findings indicated that these compounds exhibited promising activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Another research effort focused on the anticancer activity of halogenated amines, revealing that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Comparative Analysis

When compared to other similar compounds, such as 2-Bromo-4-fluorobenzylamine hydrochloride, this compound shows unique reactivity patterns due to its specific substitution on the ethylamine backbone. This can lead to different biological activities and potential applications.

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroactive Effects
This compoundModeratePromisingPotential
2-Bromo-4-fluorobenzylamine hydrochlorideHighModerateLimited

Q & A

Q. Answer :

  • Naming Conventions : The parent hydride "azanium" (NH4+_4^+) is substituted with bromoethyl and fluoroethyl groups. The name follows IUPAC Rule PH-6.2.2.1 for quaternary ammonium salts .
  • Structural Clarity : The name indicates two distinct substituents (Br and F) on adjacent ethyl chains, suggesting potential steric and electronic effects during crystallization. Compare to analogs like [3-(trichloroethenyl)phenyl]azanium chloride (monoclinic P21/cP2_1/c, a=21.98a=21.98 Å) .

Advanced: How can crystallographic data discrepancies (e.g., space group variations) be resolved for this compound?

Q. Answer :

  • Data Validation : Use SHELXL for refinement, particularly for handling twinning or disorder caused by bulky Br/F groups . For example, similar compounds like 4-MPHP hydrochloride crystallize in P21/cP2_1/c with Z=4Z=4 , while others adopt P21P2_1 .
  • Comparative Analysis : Cross-check unit cell parameters (a,b,c,βa, b, c, \beta) with structurally related azanium salts (e.g., a=12.23a=12.23 Å in dimethoxyphenyl analogs ).
  • Advanced Tools : Employ PLATON’s ADDSYM to detect missed symmetry and check for pseudo-merohedral twinning.

Advanced: What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?

Q. Answer :

  • Challenges :
    • Reactivity : Competing alkylation between Br and F substituents may require selective protection/deprotection.
    • Purification : High polarity and hygroscopicity necessitate chromatography or recrystallization in anhydrous solvents.
  • Optimization Strategies :
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
    • Monitor reaction progress via 19F^{19}\text{F} NMR to minimize side products, as demonstrated in trifluoroacetyl chloride syntheses .

Advanced: How can hydrogen-bonding networks and intermolecular interactions be analyzed in the crystal structure?

Q. Answer :

  • X-ray Diffraction : Collect high-resolution data (e.g., 0.8\leq 0.8 Å) to resolve H-bonding. For example, in [(2S)-1-[(3S)-3-carboxy-...]azanium chloride, O–H···Cl^- interactions stabilize the lattice .
  • Software Tools : Use Mercury to visualize H-bonding motifs (distance/angle criteria: d<3.5d < 3.5 Å, θ>120\theta > 120^\circ). Compare to hydrate-containing structures like C24_{24}H35_{35}N2_2O5+_5^+·Cl^-·2H2_2O (V=2742.2V=2742.2 Å3^3) .
  • Energy Frameworks (CrystalExplorer) : Quantify interaction energies (e.g., electrostatic vs. dispersion) to explain packing efficiency.

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Answer :

  • Exposure Mitigation :
    • Inhalation : Use fume hoods; if exposed, move to fresh air immediately .
    • Skin/Eye Contact : Wash with soap/water (15+ minutes for eyes) .
  • Storage : Store in airtight containers under inert gas (N2_2) to prevent hydrolysis of C–Br/C–F bonds.
  • Waste Disposal : Neutralize with dilute NaOH before disposal, following protocols for halogenated organics.

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Q. Answer :

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing N–C bond polarization, while bromine’s polarizability enhances leaving-group ability.
  • Steric Effects : Bulky Br/F groups may hinder nucleophilic attack; use DFT calculations (e.g., Gaussian) to model transition states.
  • Experimental Validation : Compare reaction rates with analogs like chlormequat chloride (Cl substituent) under identical conditions.

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